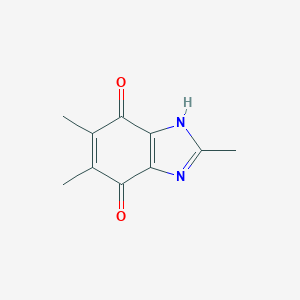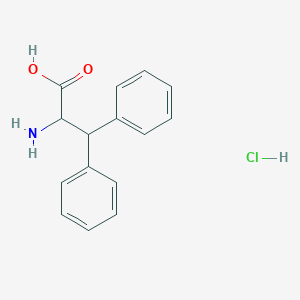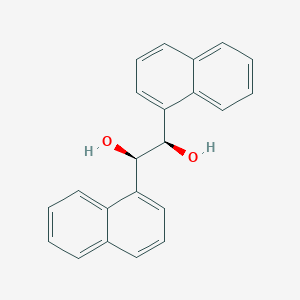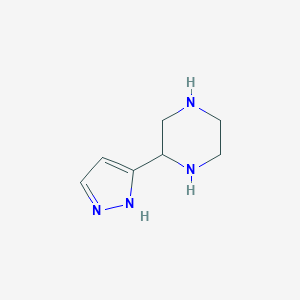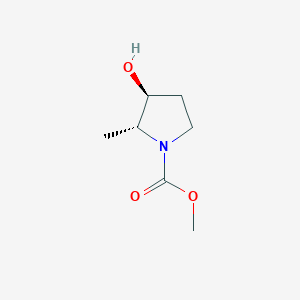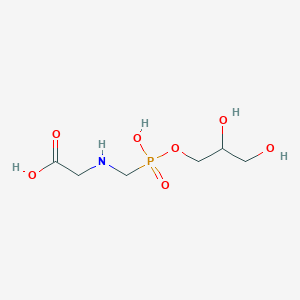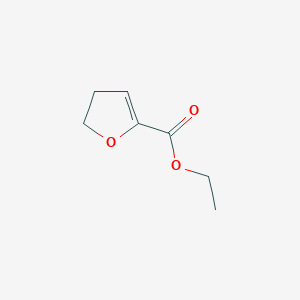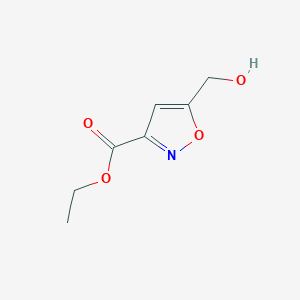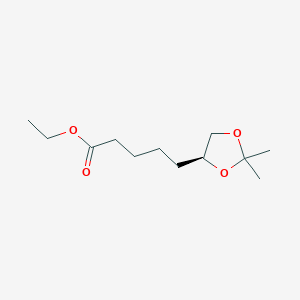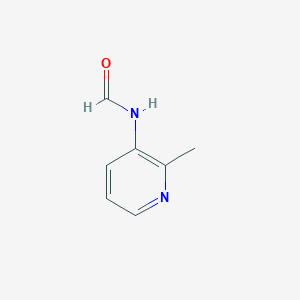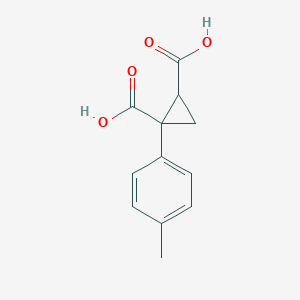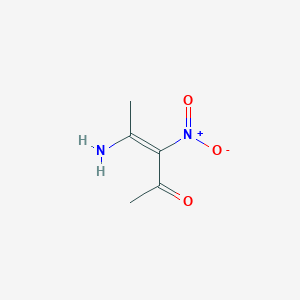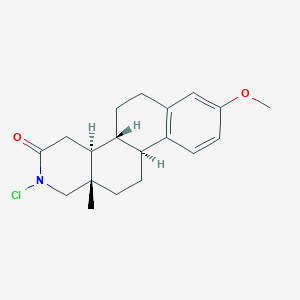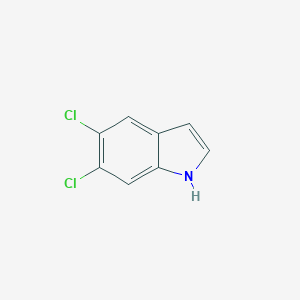
5,6-dichloro-1H-indole
Descripción general
Descripción
Synthesis Analysis
The synthesis of chloroindole derivatives typically involves strategies such as palladium-catalyzed reactions, which have been instrumental in constructing indole nuclei through functionalization and cyclization processes. For instance, palladium-catalyzed reactions have enabled the synthesis and functionalization of indoles by facilitating the introduction of various substituents across the indole ring, including chloro groups at specific positions (Cacchi & Fabrizi, 2005).
Molecular Structure Analysis
Molecular structure analysis of chloroindoles, including 5,6-dichloro-1H-indole, often involves spectroscopic techniques such as NMR, IR, and X-ray diffraction. These methods have been crucial in determining the configuration and conformation of chloroindole compounds. For example, X-ray crystallography provides detailed insights into the crystalline structures, highlighting the positioning of chlorine atoms and their impact on the overall molecular geometry (Al-Ostoot et al., 2019).
Chemical Reactions and Properties
Indoles, including 5,6-dichloro-1H-indole, participate in a variety of chemical reactions, illustrating their versatility in organic synthesis. Reactions such as nucleophilic substitution, electrophilic substitution, and coupling reactions are prevalent. The presence of chlorine atoms significantly affects the reactivity, facilitating selective functionalization and modification of the indole nucleus (Lakhdar et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- Synthesis of indole derivatives, like 5,7-Dichloro-2-octyl-1H-indole and N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, is a significant area of research. These compounds are synthesized using various methods like Sonogashira coupling reaction and annulation reaction, offering high yields and good selectivity (L. Ming, 2011); (F. H. Al-Ostoot et al., 2019).
Biological Activities :
- Indole analogs, including derivatives of 5,6-dichloro-1H-indole, are known for their therapeutic applications with antioxidant, anti-HIV, and anti-cancer activities. They are also found in pharmaceuticals, functional materials, and agrochemicals (S. Cacchi & G. Fabrizi, 2005).
Material Science Applications :
- 5,6-dichloro-1H-indole derivatives have been used in the development of new environmentally friendly antifouling acrylic metal salt resins. These resins, containing indole derivative groups, exhibit good antibacterial properties and algae inhibiting capabilities, making them valuable in marine applications (Ni Chunhua et al., 2020).
Chemical Reactivity and Synthesis Methods :
- Research also focuses on understanding the nucleophilic reactivities of indoles, which is crucial for their application in organic synthesis (S. Lakhdar et al., 2006).
- Advanced synthetic methods for indoles, including palladium-catalyzed reactions and triazene-directed C-H annulation, have been developed, enhancing the efficiency and selectivity in indole synthesis (Chengming Wang et al., 2013).
Pharmacological Applications :
- Indole derivatives are investigated for their potential in treating cognitive disorders and as photosystem II inhibitors in the development of new herbicides (R. Nirogi et al., 2017); (J. M. Souza et al., 2020).
Analytical Techniques :
- Spectroscopic and X-ray crystallographic analyses play a crucial role in the characterization and structural analysis of indole derivatives, which is fundamental in understanding their chemical and biological properties (D. Geetha et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5,6-dichloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILINOHVVKWYAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440698 | |
| Record name | 5,6-dichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-1H-indole | |
CAS RN |
121859-57-2 | |
| Record name | 5,6-dichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dichloro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



